molecular formula C26H41N3O9S B6292611 [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate CAS No. 1807980-81-9

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate

Cat. No.: B6292611
CAS No.: 1807980-81-9
M. Wt: 571.7 g/mol
InChI Key: TWUOYHIJSWLMMB-UYJXDEQJSA-N
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Description

The compound [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetoxy groups, a piperidinylcyclohexyl moiety, and a carbamothioylamino linkage, making it a versatile candidate for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as monosaccharides and piperidine derivatives.

    Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using acetic anhydride in the presence of a catalyst like pyridine to form acetoxy groups.

    Formation of Carbamothioylamino Linkage: The piperidine derivative is reacted with a cyclohexyl isothiocyanate to form the carbamothioylamino linkage.

    Glycosylation: The protected monosaccharide is then glycosylated with the piperidinylcyclohexyl carbamothioylamino derivative under acidic conditions to form the desired compound.

    Deprotection: Finally, the acetoxy groups are deprotected using a mild base like sodium methoxide to yield the target compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and cyclohexyl moieties.

    Reduction: Reduction reactions can target the carbamothioylamino linkage, converting it to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with varied functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific proteins or pathways.

    Therapeutic Agents: It may have potential as a therapeutic agent for treating certain diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The carbamothioylamino linkage and piperidinylcyclohexyl moiety are key functional groups that facilitate these interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]carbamoylamino]oxan-2-yl]methyl acetate
  • [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiocarbamoylamino]oxan-2-yl]methyl acetate

Uniqueness

The presence of the carbamothioylamino linkage in [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate distinguishes it from similar compounds. This linkage imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O9S/c1-15(30)34-14-21-22(35-16(2)31)23(36-17(3)32)24(37-18(4)33)25(38-21)28-26(39)27-19-10-6-7-11-20(19)29-12-8-5-9-13-29/h19-25H,5-14H2,1-4H3,(H2,27,28,39)/t19-,20-,21-,22-,23+,24-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUOYHIJSWLMMB-UYJXDEQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCCC3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H]2CCCC[C@H]2N3CCCCC3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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